2-Methoxy-1,3-bis(2-methoxyphenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1,3-bis(2-methoxyphenyl)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a central benzene ring substituted with two methoxyphenyl groups at the 1 and 3 positions, and an additional methoxy group at the 2 position of each phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,3-bis(2-methoxyphenyl)benzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst, a boronic acid derivative, and an aryl halide under mild conditions . The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-1,3-bis(2-methoxyphenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Nucleophilic Substitution: This reaction involves the replacement of a leaving group with a nucleophile, such as in the formation of ethers or amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include hydroquinones and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1,3-bis(2-methoxyphenyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methoxy-1,3-bis(2-methoxyphenyl)benzene involves its interaction with molecular targets and pathways. The methoxy groups on the aromatic rings can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anisole (Methoxybenzene): Anisole is a simpler compound with a single methoxy group attached to a benzene ring.
2-Methoxyphenylboronic Acid: This compound contains a methoxy group and a boronic acid group attached to a benzene ring.
1-Methoxy-2-(2-nitroethenyl)benzene: This compound has a methoxy group and a nitroethenyl group attached to a benzene ring.
Uniqueness
2-Methoxy-1,3-bis(2-methoxyphenyl)benzene is unique due to its multiple methoxy groups and the specific arrangement of these groups on the aromatic rings. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
83604-34-6 |
---|---|
Molekularformel |
C21H20O3 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-methoxy-1,3-bis(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C21H20O3/c1-22-19-13-6-4-9-15(19)17-11-8-12-18(21(17)24-3)16-10-5-7-14-20(16)23-2/h4-14H,1-3H3 |
InChI-Schlüssel |
QQPUXDSMEAYIOY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=C(C(=CC=C2)C3=CC=CC=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.